4-Bromo-2-nitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

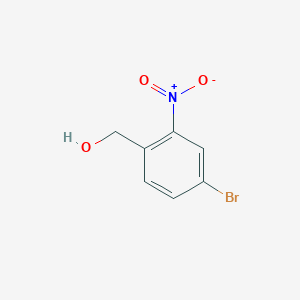

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBVFGGMFKIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579286 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-19-6 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitrobenzyl alcohol (CAS: 22996-19-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrobenzyl alcohol, a key chemical intermediate in organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols, safety information, and potential applications to support its use in research and development.

Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃. Its structure features a benzene ring substituted with a bromo, a nitro, and a hydroxymethyl group. These functional groups impart specific reactivity, making it a versatile building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 22996-19-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₃ | [2][4][5] |

| Molecular Weight | 232.03 g/mol | [2][4][5] |

| Appearance | Light yellow to light brown solid | |

| Melting Point | 95-99 °C | Awaiting experimental confirmation |

| Boiling Point | 338.5°C at 760 mmHg (Predicted) | [5] |

| Density | 1.8±0.1 g/cm³ (Predicted) | [5] |

| pKa | 13.57±0.10 (Predicted) | [1] |

| Refractive Index | 1.633 | [2] |

| Storage | Sealed in dry, Room Temperature |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the reduction of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol: Reduction of 4-Bromo-2-nitrobenzoic Acid

This protocol is based on the reduction of the carboxylic acid functionality using a borane complex.

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the borane tetrahydrofuran complex solution (typically 1.5-2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to its distinct functional groups that allow for selective chemical transformations. While specific applications in the synthesis of marketed drugs are not widely documented, its potential lies in its utility as a scaffold for building more complex, biologically active compounds.

The alcohol moiety can be oxidized to an aldehyde or an acid, or it can be converted to a leaving group for nucleophilic substitution. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals. The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.

Spectroscopic Data

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Fire Fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11]

-

Firefighters should wear self-contained breathing apparatus.

Toxicological Information:

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it a useful building block for the synthesis of complex target molecules. While its direct application in specific, publicly disclosed drug development pathways is not extensively documented, its potential for creating novel chemical entities for pharmaceutical and materials science research is significant. Researchers using this compound should adhere to strict safety protocols and can utilize the synthetic and structural information provided in this guide to inform their work.

References

- 1. This compound | 22996-19-6 [amp.chemicalbook.com]

- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 3. This compound CAS#: 22996-19-6 [amp.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzyl alcohol(873-75-6) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Bromobenzyl alcohol(873-75-6) 1H NMR [m.chemicalbook.com]

- 10. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

(4-bromo-2-nitrophenyl)methanol chemical properties

An In-depth Technical Guide on the Chemical Properties of (4-bromo-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (4-bromo-2-nitrophenyl)methanol, a key intermediate in organic synthesis. This document outlines its physicochemical characteristics, synthesis protocols, and safety information, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

(4-bromo-2-nitrophenyl)methanol, with the CAS Number 22996-19-6, is a significant organic compound utilized as an intermediate in various synthetic pathways.[1] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of (4-bromo-2-nitrophenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3][4] |

| Molecular Weight | 232.03 g/mol | [1][2][3][4] |

| Appearance | Light yellow to light brown solid | [4] |

| Boiling Point (Predicted) | 338.5 ± 27.0 °C | [1][4] |

| Density (Predicted) | 1.767 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 13.57 ± 0.10 | [4] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Data (Analogous Compounds)

Table 2: 1H NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.61 | d | 8 Hz | 2H | Ar-H |

| 5.62 | m | 1H | CH-OH | |

| 4.61 | d | 40 Hz | 2H | CH₂-NO₂ |

| 3.62 | s | 1H | OH |

Source:[5]

Table 3: 13C NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Solvent: CDCl₃, 125 MHz

| Chemical Shift (δ) | Assignment |

| 147.95 | Ar-C |

| 145.31 | Ar-C |

| 127.01 | Ar-CH |

| 124.13 | Ar-C-Br |

| 80.67 | CH-OH |

| 69.98 | CH₂-NO₂ |

Source:[5]

Table 4: IR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Technique: KBr pellet

| Wavenumber (cm⁻¹) | Description |

| 3320 | O-H stretch |

| 3075 | Ar C-H stretch |

| 2965, 2885 | C-H stretch |

| 1608 | C=C stretch |

| 1532, 1358 | NO₂ stretch |

| 1112 | C-O stretch |

| 765 | C-Br stretch |

Source:[5]

Experimental Protocols

Synthesis of (4-bromo-2-nitrophenyl)methanol

This protocol describes the synthesis of (4-bromo-2-nitrophenyl)methanol from 4-bromo-2-nitrobenzoic acid.

Materials:

-

4-bromo-2-nitrobenzoic acid

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Saturated aqueous sodium hydrogencarbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) at room temperature, add borane tetrahydrofuran complex solution (1 M in THF, 13 mL, 13 mmol) over 5 minutes.[2]

-

Stir the reaction mixture at room temperature for 72 hours.[2]

-

Carefully pour the reaction mixture into a saturated aqueous sodium hydrogencarbonate solution.[2]

-

Extract the aqueous layer with ethyl acetate.[2]

-

Dry the organic layer over magnesium sulfate.[2]

-

Concentrate the organic layer under reduced pressure to yield the product.[2]

General Purification Procedure (Illustrative)

While a specific purification protocol for (4-bromo-2-nitrophenyl)methanol was not found, a general procedure for similar compounds involves the following steps.

Procedure:

-

The crude product is isolated by vacuum filtration.

-

The collected solid is rinsed multiple times with water.[6]

-

The wet cake is air-dried, followed by drying in an oven at 50 °C to a constant mass.[6]

Reactivity and Safety

(4-bromo-2-nitrophenyl)methanol is a versatile intermediate in organic synthesis.[1] The presence of the nitro group, bromine atom, and benzyl alcohol moiety allows for a range of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in cross-coupling reactions, and the alcohol can be oxidized or converted to other functional groups.

Table 5: GHS Hazard and Precautionary Statements

| Statement | |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.

Caption: Workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.

Reactivity Profile

This diagram outlines the potential reactive sites of (4-bromo-2-nitrophenyl)methanol.

Caption: Potential reactive sites on (4-bromo-2-nitrophenyl)methanol.

References

4-Bromo-2-nitrobenzyl alcohol molecular structure and formula

An In-depth Technical Guide to 4-Bromo-2-nitrobenzyl Alcohol

This technical guide provides a comprehensive overview of this compound, including its molecular structure, chemical formula, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a bromo group, a nitro group, and a hydroxymethyl group.[1][2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 232.03 g/mol | [3][6] |

| Exact Mass | 230.95311 Da | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| Boiling Point | 338.5 °C at 760 mmHg | [6] |

| Flash Point | 158.5 ± 23.7 °C | [6] |

| Refractive Index | 1.633 - 1.634 | [3][6] |

| Topological Polar Surface Area (TPSA) | 66 Ų | [6] |

| XLogP3 | 1.6 | [6] |

Experimental Protocols

Synthesis of this compound

This section details a common laboratory method for the synthesis of this compound via the reduction of 4-bromo-2-nitrobenzoic acid.

Objective: To synthesize (4-bromo-2-nitrophenyl)methanol from 4-bromo-2-nitrobenzoic acid.

Reagents:

-

4-bromo-2-nitrobenzoic acid

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Saturated aqueous sodium hydrogencarbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) in THF is prepared at room temperature.[6]

-

Borane tetrahydrofuran complex solution (1 M in THF, 13 mL, 13 mmol) is added to the solution over a period of 5 minutes.[6]

-

The reaction mixture is stirred at ambient temperature for 48-72 hours.[6] The progress of the reaction can be monitored using Liquid Chromatography-Mass Spectrometry (LCMS).[6]

-

Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium hydrogencarbonate.[6]

-

The aqueous mixture is then extracted with ethyl acetate.[6]

-

The combined organic layer is dried over anhydrous magnesium sulfate (MgSO₄).[6]

-

The solvent is removed to yield the product, this compound.

The following diagram illustrates the workflow for the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-Bromo-2-nitrobenzyl alcohol. Detailed experimental protocols for acquiring such spectra are also included to aid in the practical application of these analytical techniques.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions were generated using established computational algorithms and provide a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-3 |

| 7.85 | dd | 1H | H-5 |

| 7.50 | d | 1H | H-6 |

| 4.80 | s | 2H | -CH₂- |

| 2.50 (broad) | s | 1H | -OH |

Solvent: CDCl₃. Predicted data is for reference and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 149.0 | C-2 |

| 139.0 | C-1 |

| 135.0 | C-5 |

| 130.0 | C-3 |

| 125.0 | C-6 |

| 122.0 | C-4 |

| 62.0 | -CH₂OH |

Solvent: CDCl₃. Predicted data is for reference and may vary from experimental results.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1520 & 1340 | N-O stretch (nitro group) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1050 | C-O stretch (primary alcohol) |

| 1030 | C-Br stretch |

Predicted data is for reference and may vary from experimental results.

Experimental Protocols

The following are detailed methodologies for acquiring ¹H NMR, ¹³C NMR, and IR spectra for a solid organic compound such as this compound.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.

Materials:

-

This compound sample (approx. 5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Securely cap the vial and gently vortex until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Objective: To determine the carbon skeleton of the molecule.

Materials:

-

This compound sample (approx. 20-50 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Follow steps 3-6 from the ¹H NMR protocol.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

Process the data as described in the ¹H NMR protocol.

-

Reference the chemical shifts to the deuterated solvent signal.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. The instrument will co-add multiple scans to generate the final spectrum.

-

After the measurement, release the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the different spectroscopic techniques.

Caption: Experimental workflow for spectral analysis.

Caption: Relationship between spectra and structure.

A Technical Guide to the Solubility of 4-Bromo-2-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-2-nitrobenzyl alcohol in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides an estimation of its solubility based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound is provided, which can be readily applied to this compound.

Estimated Solubility Profile

The solubility of this compound is influenced by several structural features: the polar hydroxyl (-OH) and nitro (-NO2) groups, which can participate in hydrogen bonding, and the relatively nonpolar brominated benzene ring. The presence of both polar and nonpolar moieties suggests that the compound will exhibit limited solubility in water and greater solubility in organic solvents. The nitro group, being a strong electron-withdrawing group, and the bromine atom will also modulate the overall polarity and crystal lattice energy, thereby affecting solubility.

An effective way to estimate the solubility of this compound is to examine the empirical data for similar molecules. The table below summarizes the aqueous solubility of benzyl alcohol, 4-bromobenzyl alcohol, and 4-nitrobenzyl alcohol.

| Compound | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility | Comments |

| Benzyl Alcohol |  | 108.14 | ~4 g/100 mL (40,000 mg/L)[1][2] | Moderately soluble in water; miscible with many organic solvents.[1][2] |

| 4-Bromobenzyl alcohol |  | 187.04 | 2200 mg/L[3] | The bromo- substitution decreases aqueous solubility compared to benzyl alcohol. |

| 4-Nitrobenzyl alcohol |  | 153.14 | 2000 mg/L[4] | The nitro- group also reduces aqueous solubility relative to the parent alcohol. Described as having good solubility in ethanol and ether.[5] |

| This compound |  | 232.03 | Not available | Based on the analogs, solubility in water is expected to be low (likely < 2 g/L). It is predicted to be soluble in polar organic solvents like acetone, ethanol, methanol, and DMSO, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. |

Based on these analogs, it is reasonable to infer that this compound is a compound with low aqueous solubility but should be readily soluble in common polar organic laboratory solvents. Empirical determination is necessary for precise quantitative values.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a standard protocol for determining the equilibrium (thermodynamic) solubility of a solid compound, like this compound, in various solvents. This method is considered the "gold standard" for solubility measurements.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO, etc.)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Procedure

-

Preparation : Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the chosen solvent to the vial.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1][6]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet. For an additional purification step, the collected supernatant can be filtered through a syringe filter.

-

Dilution : Accurately dilute the collected saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve) to determine the concentration.

-

Calculation : Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Analysis and Reporting

The experiment should be performed in triplicate to ensure reproducibility. The final solubility value is reported as the mean ± standard deviation. It is also recommended to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to check for any changes in the solid form (polymorphism).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. enamine.net [enamine.net]

Unveiling the First Synthesis of 4-Bromo-2-nitrobenzyl alcohol: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical literature surrounding the first documented synthesis of 4-Bromo-2-nitrobenzyl alcohol, a compound of interest in organic synthesis and medicinal chemistry. While the precise moment of its initial discovery remains elusive in early chemical literature, the first detailed synthesis was reported in 1969 by M.A. Cal'bershtam, Yu. S. Smirnov, and Yu. B. Koptelov in the "Journal of Organic Chemistry of the USSR" (originally published in Russian as "Zhurnal Organicheskoi Khimii"). This guide provides a comprehensive overview of this seminal work, including a detailed experimental protocol, quantitative data, and a modern interpretation of the chemical transformations involved.

First Documented Synthesis: Cal'bershtam et al. (1969)

The 1969 publication by Cal'bershtam and his team stands as the earliest available record detailing the preparation of this compound. The synthesis was achieved through the hydrolysis of 4-Bromo-2-nitrobenzylidene chloride. This historical context is crucial for understanding the evolution of synthetic methodologies for this class of compounds.

Experimental Protocol

The following is a detailed description of the experimental procedure as reported by Cal'bershtam et al. for the synthesis of this compound from 4-Bromo-2-nitrobenzylidene chloride.

Materials:

-

4-Bromo-2-nitrobenzylidene chloride

-

Aqueous solution (specifics of the aqueous solution, e.g., acidic, basic, or neutral, were not detailed in the available abstract and would require the full article for clarification)

Procedure: The synthesis involved the hydrolysis of the starting material, 4-Bromo-2-nitrobenzylidene chloride. This process was carried out by heating the compound in an aqueous solution. Following the hydrolysis, the product, this compound, was isolated from the reaction mixture. The isolation procedure likely involved extraction and subsequent purification by crystallization, a common technique for obtaining solid organic compounds.

Quantitative Data

The following table summarizes the key quantitative data reported in the 1969 publication.

| Property | Value |

| Melting Point | 80-81 °C |

| Yield | Not specified in abstract |

| Spectroscopic Data | IR spectrum was mentioned as being consistent with the structure. |

Table 1. Physical and Yield Data for this compound as reported by Cal'bershtam et al. (1969).

Logical Workflow of the First Documented Synthesis

The synthesis of this compound, as described in the historical literature, follows a straightforward logical path from a plausible precursor. The workflow highlights the key chemical transformation at the core of this early preparation method.

Caption: Logical workflow for the first documented synthesis of this compound.

Modern Synthetic Approach: A Comparative Overview

For the sake of completeness and to provide a contemporary context for researchers, a prevalent modern synthetic route to this compound is presented below. This method typically employs the reduction of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol (Modern Method)

Starting Material: 4-Bromo-2-nitrobenzoic acid Reagent: Borane tetrahydrofuran complex (BH₃·THF) Solvent: Tetrahydrofuran (THF)

Procedure: A solution of 4-bromo-2-nitrobenzoic acid in anhydrous THF is treated with a solution of borane tetrahydrofuran complex. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reduction of the carboxylic acid to the corresponding primary alcohol. Upon completion, the reaction is quenched, and the product is isolated and purified, usually by column chromatography.

Quantitative Data (Modern Method)

The following table summarizes typical quantitative data for the modern synthesis of this compound.

| Property | Value |

| Yield | Typically >90% |

| Melting Point | 79-82 °C |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and IR spectra consistent with the structure. |

Table 2. Typical Physical and Yield Data for the Modern Synthesis of this compound.

Synthetic Pathway Diagram (Modern Method)

The modern synthesis of this compound involves a direct reduction of a carboxylic acid, a common and efficient transformation in contemporary organic chemistry.

Caption: Reaction scheme for a modern synthesis of this compound.

Conclusion

The first documented synthesis of this compound by Cal'bershtam and colleagues in 1969 marks a significant point in the history of this compound. Their work, based on the hydrolysis of a benzylidene chloride derivative, provided the initial foundation for accessing this molecule. While modern methods have since been developed that offer higher yields and utilize more selective reagents, understanding the historical context of its preparation provides valuable insight into the progression of synthetic organic chemistry. This guide serves as a comprehensive resource for researchers and professionals, bridging the historical discovery with contemporary applications of this compound.

An In-depth Technical Guide on the Core Characteristics and Electronic Effects of Nitro and Bromo Substituents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nitro (–NO₂) and bromo (–Br) substituents, focusing on their fundamental electronic properties and the consequential impact on molecular reactivity and design, particularly within the context of medicinal chemistry and drug development.

Core Electronic Effects of the Nitro and Bromo Substituents

The electronic influence of a substituent on a molecule is primarily governed by a combination of two fundamental effects: the inductive effect and the resonance effect. The interplay of these effects determines the electron density distribution within the molecule, thereby dictating its reactivity and physicochemical properties.

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the molecule to which it is attached.[1][2] This strong electron-withdrawing nature is a composite of both a potent inductive effect and a significant resonance effect.[3][4]

-

Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the rest of the molecule through the sigma (σ) bonds.[5] This inductive pull decreases the electron density on the adjacent atoms and extends throughout the molecular framework.[1]

-

Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from an attached aromatic ring or conjugated system into its own structure. This is possible due to the presence of the N=O double bond, allowing for the movement of π-electrons from the ring to the oxygen atoms, as depicted in its resonance structures.[3][6] This delocalization further reduces the electron density of the aromatic ring, particularly at the ortho and para positions.[5]

The combination of these two effects makes the nitro group one of the strongest deactivating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position.[5][7] Conversely, it strongly activates the ring towards nucleophilic aromatic substitution.[7]

The Bromo Substituent: A Halogen with Dual Electronic Character

The bromo substituent, like other halogens, exhibits a more nuanced electronic behavior, characterized by an electron-withdrawing inductive effect and an electron-donating resonance effect.

-

Inductive Effect (-I): Due to the higher electronegativity of bromine compared to carbon, the bromo group withdraws electron density from the attached carbon atom through the C-Br sigma (σ) bond.[8] This deactivates the aromatic ring towards electrophilic attack, making bromobenzene less reactive than benzene itself.[9]

-

Resonance Effect (+M or +R): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into an adjacent π-system, such as a benzene ring.[9] This resonance donation of electron density increases the electron density at the ortho and para positions of the aromatic ring.[9]

While the inductive effect of bromine deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher than the meta position.[8][10] This makes the bromo group an ortho, para-director, albeit a deactivating one.[8]

Quantitative Analysis of Electronic Effects: Hammett Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[11][12] The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[12][13]

Below is a summary of the Hammett constants for the nitro and bromo substituents. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[14]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ- (for resonance with a negative charge) | σ+ (for resonance with a positive charge) |

| Nitro (–NO₂) | 0.71[15] | 0.78[15] | 1.25[15] | 0.79[15] |

| Bromo (–Br) | 0.39[15] | 0.23[15] | 0.26[15] | 0.15[15] |

Experimental Protocols

Determination of Hammett Constants via Ionization of Substituted Benzoic Acids

This protocol outlines the determination of the acid dissociation constant (pKa) of substituted benzoic acids, which is then used to calculate the Hammett substituent constant (σ).

Objective: To experimentally determine the pKa of a substituted benzoic acid and calculate its Hammett constant.

Materials:

-

Substituted benzoic acid (e.g., p-nitrobenzoic acid, m-bromobenzoic acid)

-

Unsubstituted benzoic acid

-

70:30 ethanol-water solution

-

Standardized 0.05 M NaOH solution in 70:30 ethanol-water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Solution Preparation:

-

Prepare a 0.02 M solution of the substituted benzoic acid in the 70:30 ethanol-water solvent.

-

Prepare a 0.02 M solution of unsubstituted benzoic acid in the same solvent.

-

Standardize the 0.05 M NaOH solution.

-

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration:

-

Pipette 25.0 mL of the 0.02 M substituted benzoic acid solution into a 100 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the acid solution with the standardized 0.05 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL) to obtain a more accurate determination of the endpoint.

-

Continue the titration until the pH has risen significantly beyond the equivalence point.

-

Repeat the titration for the unsubstituted benzoic acid solution.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence point from the titration curve (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Calculate the Hammett substituent constant (σ) using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

-

Synthesis of a Nitro-Substituted Aromatic Compound: Nitration of Benzene

Objective: To synthesize nitrobenzene via the electrophilic aromatic substitution of benzene.

Materials:

-

Benzene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Reaction: Slowly add 10 mL of benzene to the nitrating mixture in small portions, with constant swirling and cooling to maintain the temperature below 50°C.

-

Reaction Completion: After the addition of benzene is complete, warm the mixture to 60°C for about 30 minutes, with occasional swirling.

-

Work-up: Pour the reaction mixture into a beaker containing 200 mL of cold water. The nitrobenzene will separate as a yellow oil.

-

Separation and Washing: Transfer the mixture to a separatory funnel. Separate the lower layer of nitrobenzene. Wash the nitrobenzene layer successively with water, 5% sodium bicarbonate solution, and finally with water again.

-

Drying and Distillation: Dry the nitrobenzene over anhydrous sodium sulfate. Purify the product by distillation.

Synthesis of a Bromo-Substituted Aromatic Compound: Bromination of Aniline

Objective: To synthesize 2,4,6-tribromoaniline from aniline.

Materials:

-

Aniline

-

Glacial acetic acid

-

Bromine water (saturated solution of bromine in water)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Aniline: Dissolve 2 mL of aniline in 10 mL of glacial acetic acid in a flask.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine water to the aniline solution with constant shaking until the yellow color of bromine persists.

-

Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold water. A pale yellow precipitate of 2,4,6-tribromoaniline will form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2,4,6-tribromoaniline.

Visualizations of Electronic Effects and Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key electronic effects and their influence on reaction pathways.

Caption: Electronic effects of the nitro substituent.

Caption: Electronic effects of the bromo substituent.

Caption: Directing effects in electrophilic aromatic substitution.

Implications in Drug Design and Development

The electronic properties of nitro and bromo substituents are of paramount importance in drug design. The introduction of these groups can modulate a molecule's:

-

Pharmacokinetic Profile: The polarity and hydrogen bonding capacity influenced by these substituents can affect absorption, distribution, metabolism, and excretion (ADME) properties.[16]

-

Pharmacodynamic Profile: The electron density at a pharmacophore can be fine-tuned to optimize binding affinity to a biological target. The electron-withdrawing nature of the nitro group, for instance, can be crucial for the activity of certain antimicrobial and anticancer agents.

-

Metabolic Stability: The presence of a bromo substituent can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

However, the presence of a nitro group can sometimes be associated with toxicity and mutagenicity, which is a critical consideration during the drug development process.[7][13]

Conclusion

The nitro and bromo substituents exhibit distinct and powerful electronic effects that are fundamental to understanding and predicting chemical reactivity. The nitro group is a strong electron-withdrawing group via both induction and resonance, deactivating aromatic rings towards electrophilic substitution and directing incoming electrophiles to the meta position. The bromo group, while inductively withdrawing, is a resonance donor, leading to overall deactivation but with ortho, para direction. A thorough understanding of these principles, supported by quantitative data and experimental validation, is essential for the rational design of new molecules with desired properties in the fields of chemical research, materials science, and particularly in the development of novel therapeutics.

References

- 1. web.viu.ca [web.viu.ca]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 7. orgchemres.org [orgchemres.org]

- 8. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. asianpubs.org [asianpubs.org]

- 16. m.youtube.com [m.youtube.com]

Unlocking Potential: A Technical Guide to the Research Applications of 4-Bromo-2-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzyl alcohol is a versatile organic compound with significant potential in a range of scientific disciplines, most notably as a photoremovable protecting group (PPG). Its unique substitution pattern, featuring both a bromo and a nitro group on the benzyl ring, suggests tailored photochemical and physical properties that are of interest for applications requiring spatial and temporal control over the release of active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its role in photochemistry, drug delivery, and surface functionalization. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the broader context of ortho-nitrobenzyl-based PPGs to inform future research directions.

Introduction

The precise control over chemical reactions and the release of bioactive compounds is a cornerstone of modern chemical biology and materials science. Photoremovable protecting groups (PPGs), also known as photocages, have emerged as powerful tools to achieve this control, allowing for the activation of molecules with light. The ortho-nitrobenzyl moiety is one of the most widely studied and utilized PPG scaffolds due to its efficient photocleavage upon UV irradiation.[1]

This compound belongs to this important class of compounds. The presence of a bromine atom at the 4-position and a nitro group at the 2-position of the benzyl ring is expected to influence its electronic properties, absorption spectrum, and photorelease kinetics. This guide will delve into the known characteristics of this molecule and explore its potential applications based on the well-established chemistry of related o-nitrobenzyl derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Light yellow to light brown solid | |

| Melting Point | Not reported | |

| Boiling Point | 338.5 °C at 760 mmHg | [2] |

| Density | 1.8 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like THF, ethyl acetate | [2] |

| XLogP3 | 1.6 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid.

Synthesis of the Precursor: 4-Bromo-2-nitrobenzoic acid

A common route to 4-bromo-2-nitrobenzoic acid starts from 2,5-dibromo-1-nitrobenzene.

Experimental Protocol:

-

A solution of 2,5-dibromo-1-nitrobenzene (15.4 mmol) in 250 mL of THF is cooled to -105 °C.[3]

-

A 0.88 M solution of phenyllithium in THF (17.4 mmol) is added dropwise.[3]

-

After 30 minutes, dimethylformamide (DMF, 69.6 mmol) is added dropwise, and the temperature is slowly raised to -20 °C.[3]

-

The reaction is quenched with a dilute aqueous sulfuric acid solution (100 mL), and the mixture is concentrated.[3]

-

The product is extracted with ethyl acetate (2 x 80 mL).[3]

-

The combined organic layers are dried and concentrated to yield a brown solid.[3]

-

The solid is dissolved in acetone (50 mL), and Jone's reagent (20 mL) is added slowly under ice-cooling.[3]

-

The temperature is slowly raised to room temperature, and isopropanol is added to the reaction mixture before concentration.[3]

-

A 2 mol/L aqueous sodium hydroxide solution (100 mL) is added, and the mixture is filtered.[3]

-

The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-bromo-2-nitrobenzoic acid (yield: 52%).[3]

Reduction to this compound

Experimental Protocol:

-

To a 0.5 M suspension of 4-bromo-2-nitrobenzoic acid in THF in an ice bath, slowly add borane (1.0 M in THF, 4 equivalents).[2]

-

Stir the reaction mixture at ambient temperature for 48 hours. Monitor the reaction completion by LCMS.[2]

-

Recool the mixture to 0 °C and carefully pour it into a saturated aqueous sodium bicarbonate solution to quench the reaction.[2]

-

Extract the aqueous layer with ethyl acetate.[2]

-

Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain this compound.[2]

Synthesis Workflow:

Caption: Synthetic pathway to this compound.

Core Application: Photoremovable Protecting Group

The primary research application of this compound lies in its potential use as a photoremovable protecting group (PPG). The ortho-nitrobenzyl caging strategy is a well-established method for the light-mediated release of a wide range of functional groups, including alcohols, carboxylic acids, amines, and phosphates.

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds proceeds through a Norrish Type II reaction mechanism. Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[1]

Caption: General mechanism of photocleavage for o-nitrobenzyl PPGs.

Influence of Substituents

The substituents on the aromatic ring of o-nitrobenzyl PPGs can significantly impact their photochemical properties:

-

Absorption Wavelength: While electron-donating groups are known to red-shift the absorption maximum of o-nitrobenzyl compounds, allowing for cleavage with longer, less damaging wavelengths of light, the bromo-substituent is not expected to cause a significant red-shift.

-

Quantum Yield: The quantum yield of photolysis (Φ), which is the efficiency of the photoreaction, can be influenced by substituents. For instance, the introduction of a second nitro group at the 6-position has been shown to increase the quantum yield.[1] The effect of the 4-bromo substituent on the quantum yield of the 2-nitrobenzyl system requires experimental determination.

Potential Research Applications

While specific studies detailing the application of this compound are limited, its structural similarity to other well-studied o-nitrobenzyl PPGs suggests its utility in several key research areas.

Spatiotemporal Control of Bioactive Molecules in Drug Delivery

The ability to release a therapeutic agent at a specific time and location is a major goal in drug delivery. This compound can be used to synthesize "caged" prodrugs that remain inactive until irradiated with light. This approach could be valuable for:

-

Targeted Cancer Therapy: A cytotoxic drug could be caged with the 4-bromo-2-nitrobenzyl group and administered systemically. Irradiation of the tumor site would then lead to the localized release of the active drug, minimizing side effects on healthy tissues.[4]

-

Neuroscience Research: Caged neurotransmitters, such as glutamate or GABA, can be used to study neuronal signaling with high temporal and spatial precision. The 4-bromo-2-nitrobenzyl moiety could be used to create novel caged neurotransmitters.

Experimental Workflow for Caged Drug Application:

Caption: Workflow for the application of a caged drug.

Surface Functionalization and Patterning

The controlled modification of surfaces is crucial in materials science, microfabrication, and for creating biocompatible materials. The 4-bromo-2-nitrobenzyl group can be used to create photoresponsive surfaces.

-

Dynamic Surfaces: A surface can be functionalized with molecules attached via a 4-bromo-2-nitrobenzyl linker. Upon irradiation, these molecules can be cleaved from the surface, changing its properties (e.g., from hydrophobic to hydrophilic).

-

Cell Patterning: By selectively irradiating a surface functionalized with cell-adhesion peptides caged with the 4-bromo-2-nitrobenzyl group, it is possible to create patterns of "active" sites where cells can attach, allowing for the creation of micropatterned cell cultures.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, member of the o-nitrobenzyl class of photoremovable protecting groups. Its synthesis is achievable through established chemical routes, and its physicochemical properties are being characterized. While specific quantitative data on its photochemical performance, such as its quantum yield of photolysis, is currently lacking in the literature, the well-understood principles of o-nitrobenzyl photochemistry provide a strong foundation for its potential applications.

Future research should focus on the detailed photochemical characterization of this compound and its derivatives. Determining its absorption spectrum, quantum yield of photolysis, and photorelease kinetics will be crucial for its rational application. Furthermore, the synthesis and evaluation of 4-bromo-2-nitrobenzyl-caged bioactive molecules and its use in the functionalization of materials will pave the way for new advancements in drug delivery, tissue engineering, and materials science. The insights gained from such studies will undoubtedly unlock the full potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-2-nitrobenzyl alcohol from 4-bromo-2-nitrobenzoic acid. The primary method detailed is the selective reduction of the carboxylic acid functionality using a borane tetrahydrofuran complex, a method noted for its high chemoselectivity in the presence of reducible nitro and bromo groups. An alternative method employing sodium borohydride with trifluoroacetic acid is also presented for comparison.

Reaction Scheme

The chemical transformation at the core of this protocol is the reduction of a carboxylic acid to a primary alcohol.

Figure 1. Overall reaction for the synthesis of this compound.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound. This allows for a direct comparison of reaction conditions and outcomes.

| Parameter | Method 1: Borane-THF Reduction |

| Starting Material | 4-Bromo-2-nitrobenzoic acid |

| Primary Reagent | Borane tetrahydrofuran complex (BH₃·THF) |

| Stoichiometry | ~1.6 equivalents of BH₃·THF |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 48 - 72 hours |

| Reported Yield | High (e.g., 96%) |

| Work-up | Quenching with saturated aq. NaHCO₃, extraction with ethyl acetate |

| Purification | Silica gel column chromatography |

Experimental Protocols

Method 1: Selective Reduction with Borane-Tetrahydrofuran Complex

This protocol is the recommended procedure due to its high selectivity and yield. Borane reagents are known to efficiently reduce carboxylic acids while leaving nitro groups intact.

Materials:

-

4-Bromo-2-nitrobenzoic acid (MW: 246.01 g/mol )

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (e.g., 2.00 g, 8.13 mmol) in anhydrous THF (e.g., 40 mL).

-

Addition of Reducing Agent: To the stirred solution at room temperature, slowly add the borane tetrahydrofuran complex solution (1 M in THF, e.g., 13 mL, 13 mmol, ~1.6 equivalents) over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 48 to 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent to afford pure this compound.

Characterization of this compound:

-

Appearance: White solid.

-

Molecular Weight: 232.03 g/mol

-

¹H NMR (300 MHz, CDCl₃): δ 8.25 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.4, 2.1 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 4.90 (s, 2H), 2.50 (br s, 1H, OH).

Visualizations

Experimental Workflow: Borane-THF Reduction

The following diagram illustrates the key steps in the primary synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Chemoselectivity of the Reduction

This diagram illustrates the selective nature of the borane reagent.

Application Notes and Protocols for 4-Bromo-2-nitrobenzyl Alcohol as a Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-nitrobenzyl alcohol as a versatile photolabile protecting group (PPG). This "caged" compound strategy allows for the spatiotemporal release of bioactive molecules, offering precise control in a variety of biological and chemical systems.

Introduction

Photolabile protecting groups are essential tools in chemical biology and drug development, enabling the controlled release of active molecules upon light irradiation. The ortho-nitrobenzyl scaffold is a widely employed PPG due to its reliable photochemical properties. The 4-Bromo-2-nitrobenzyl group, a halogenated derivative, offers potential advantages in tuning the absorption properties and reactivity of the protecting group.

The mechanism of photocleavage for ortho-nitrobenzyl derivatives proceeds through a Norrish Type II reaction.[1] Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[2] This traceless release mechanism is a key advantage in sensitive biological systems.

Synthesis of Precursors

The key precursors for introducing the 4-Bromo-2-nitrobenzyl protecting group are this compound and its corresponding bromide.

1. Synthesis of 4-Bromo-2-nitrobenzaldehyde:

A common route to this compound involves the reduction of 4-Bromo-2-nitrobenzaldehyde. The aldehyde can be synthesized from 4-bromo-1-methyl-2-nitrobenzene through a two-step oxidation and hydrolysis process.[3]

2. Synthesis of this compound:

This compound can be prepared by the reduction of 4-bromo-2-nitrobenzoic acid using a borane-tetrahydrofuran complex.[4]

3. Synthesis of 4-Bromo-2-nitrobenzyl Bromide:

The alcohol can be converted to the more reactive 4-Bromo-2-nitrobenzyl bromide, a versatile alkylating agent for protection reactions. A general method for converting benzyl alcohols to benzyl bromides involves treatment with phosphorus tribromide.

Data Presentation: Photophysical Properties

Quantitative data for photolabile protecting groups is crucial for designing and executing successful uncaging experiments. The following table summarizes the key photophysical parameters for the 4-Bromo-2-nitrobenzyl group. Note: Specific values can be substrate-dependent and should be determined empirically for each new caged compound.

| Parameter | Value | Reference |

| Typical Absorption Maximum (λmax) | ~260-350 nm | General nitrobenzyl derivative range[5][6] |

| Molar Extinction Coefficient (ε) | Varies with substrate | To be determined empirically |

| Quantum Yield (Φ) | Varies with substrate and conditions | To be determined empirically; generally >0.1 for useful PPGs[1] |

| Recommended Uncaging Wavelength | 350-365 nm | General nitrobenzyl derivative range[5][6] |

Experimental Protocols

The following protocols provide general methodologies for the protection of common functional groups with the 4-Bromo-2-nitrobenzyl group and its subsequent photolytic cleavage. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of Alcohols

This protocol describes the formation of a 4-Bromo-2-nitrobenzyl ether.

Materials:

-

Alcohol-containing substrate

-

4-Bromo-2-nitrobenzyl bromide

-

Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU, DIPEA)

-

Anhydrous solvent (e.g., DMF, THF)

-

Reaction vessel

-

Stirring apparatus

-

Standard work-up and purification reagents and equipment

Procedure:

-

Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the solution and stir for 30 minutes to form the alkoxide.

-

Add a solution of 4-Bromo-2-nitrobenzyl bromide (1.1-1.2 eq) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Protection of Hydroxyl Groups with 4-Bromo-2-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of drug discovery and natural product synthesis. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal. The 4-bromo-2-nitrobenzyl (BnBr) group is a valuable photolabile protecting group (PPG) for alcohols. Its utility arises from its robust stability under a range of chemical conditions and its susceptibility to cleavage under mild UV irradiation, allowing for the controlled and spatially-selective release of the parent alcohol. The electron-withdrawing nitro group enhances the reactivity of the benzylic bromide for nucleophilic substitution, while the ortho-nitro functionality facilitates photolytic cleavage. The bromo substituent can modulate the spectroscopic and electronic properties of the protecting group.

This document provides a detailed protocol for the protection of hydroxyl groups using 4-bromo-2-nitrobenzyl bromide and the subsequent deprotection of the resulting ether.

Data Presentation

The efficiency of the protection and deprotection reactions is influenced by the substrate, reaction conditions, and, in the case of photolysis, the irradiation parameters. The following tables summarize representative quantitative data for the formation of 4-bromo-2-nitrobenzyl ethers and their subsequent cleavage.

Table 1: Representative Conditions and Yields for the Protection of Alcohols with 4-Bromo-2-nitrobenzyl Bromide

| Substrate (Alcohol) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol | NaH (1.2) | DMF | 0 to rt | 2 - 6 | 85 - 95 |

| Secondary Alcohol | NaH (1.5) | THF | 0 to rt | 4 - 12 | 70 - 85 |

| Phenol | K₂CO₃ (2.0) | Acetonitrile | rt to 50 | 6 - 18 | 80 - 90 |

| Sterically Hindered Alcohol | NaH (2.0), NaI (cat.) | DMF | rt to 60 | 12 - 24 | 50 - 70 |

Note: The data presented are representative and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions is recommended for each new substrate.

Table 2: Representative Conditions and Yields for the Deprotection of 4-Bromo-2-nitrobenzyl Ethers

| Deprotection Method | Substrate | Solvent | Irradiation Wavelength (nm) | Irradiation Time | Yield (%) |

| Photolytic Cleavage | Primary Alkyl Ether | CH₃CN/H₂O (9:1) | 350 - 365 | 1 - 4 h | 80 - 95 |

| Photolytic Cleavage | Secondary Alkyl Ether | Dioxane/H₂O (9:1) | 350 - 365 | 2 - 6 h | 75 - 90 |

| Chemical Cleavage | Aryl Ether | MeOH/H₂O | N/A (75°C) | 2 - 5 h | 70 - 85 |

Note: Photolytic reaction times are dependent on the light source intensity and quantum yield of the specific substrate. The chemical cleavage method using NaOH/MeOH provides an alternative for substrates sensitive to photolysis or when a photolysis setup is unavailable.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 4-Bromo-2-nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.

Materials:

-

Primary alcohol

-

4-Bromo-2-nitrobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between Et₂O and water. Separate the aqueous layer and extract it twice more with Et₂O.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-nitrobenzyl ether.

Protocol 2: Photolytic Deprotection of a 4-Bromo-2-nitrobenzyl Ether

This protocol outlines a general procedure for the photolytic cleavage of a 4-bromo-2-nitrobenzyl ether.

Materials:

-

4-Bromo-2-nitrobenzyl protected alcohol

-

Acetonitrile (CH₃CN, HPLC grade)

-

Deionized water

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 350 nm lamp)

-

Quartz reaction vessel

-

Rotary evaporator.

Procedure:

-

Dissolve the 4-bromo-2-nitrobenzyl protected alcohol in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Place the reaction vessel in the photoreactor and irradiate with a suitable UV light source (e.g., 350-365 nm). Maintain a constant temperature, if necessary, using a cooling system.

-

Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from 1 to 6 hours depending on the substrate and the intensity of the light source.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product, the deprotected alcohol, can be purified by flash column chromatography to remove the 4-bromo-2-nitrosobenzaldehyde byproduct and any remaining starting material.

Mandatory Visualization

Caption: General experimental workflow for the protection of an alcohol with 4-bromo-2-nitrobenzyl bromide and its subsequent photolytic deprotection.

Caption: Simplified mechanism for the photolytic deprotection of a 4-bromo-2-nitrobenzyl ether, proceeding through an aci-nitro intermediate.

Applications of 4-Bromo-2-nitrobenzyl Alcohol in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzyl alcohol is a versatile bifunctional molecule that is increasingly finding applications in pharmaceutical synthesis. Its unique structure, featuring a photolabile ortho-nitrobenzyl moiety and a reactive bromobenzyl group, allows for its use as a photocleavable linker, a key component in the synthesis of prodrugs, and as a versatile intermediate for the construction of complex pharmaceutical agents. The presence of the nitro group renders the benzyl alcohol susceptible to cleavage upon irradiation with UV light, enabling the controlled release of a linked therapeutic agent. The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical synthesis, with a focus on its role as a photocleavable linker and in the generation of prodrugs.

Key Applications

The primary applications of this compound in pharmaceutical synthesis can be categorized as follows:

-

Photocleavable Linkers for Controlled Drug Release: The ortho-nitrobenzyl group is a well-established photolabile protecting group. Upon absorption of UV light (typically around 350 nm), an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and the release of the attached molecule. This property is highly valuable for developing drug delivery systems where the active pharmaceutical ingredient (API) can be released at a specific time and location by targeted light exposure.

-

Prodrug Synthesis: this compound can be used to mask a functional group of a drug molecule, rendering it inactive until its release is triggered. This approach can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or to reduce its off-target toxicity. The release of the active drug can be initiated by light or, in some cases, by enzymatic reduction of the nitro group under hypoxic conditions found in some tumors.

-

Intermediate in Complex Molecule Synthesis: The hydroxyl group can be derivatized, and the bromo group can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a useful building block for the synthesis of complex APIs. A notable example is its precursor, 4-bromo-2-nitrobenzoic acid, which is a key intermediate in the synthesis of the farnesyltransferase inhibitor Lonafarnib . While the alcohol itself is not directly used in the documented synthesis of Lonafarnib, its oxidation to the corresponding aldehyde provides a direct route to this important intermediate.

Data Presentation

Table 1: Photophysical Properties of Representative Photocleavable Protecting Groups

| Photocleavable Group | Leaving Group | Wavelength (λmax, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| o-Nitrobenzyl | Acetate | ~265 | 0.11 | ~5,500 | [1] |

| 4,5-Dimethoxy-o-nitrobenzyl | Acetate | ~350 | 0.03 | ~4,500 | [1] |

| p-Hydroxyphenacyl | Acetate | ~270 | 0.28 | ~14,000 | [2] |

| Coumarin-4-ylmethyl | Carboxylate | ~315 | 0.03 | ~10,000 | [2] |

Note: Specific quantum yield data for 4-bromo-2-nitrobenzyl derivatives are not widely available in the literature and would likely require experimental determination. The values presented are for structurally related compounds to provide a general reference.

Experimental Protocols